Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane
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Overview
Description
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is an organoselenium compound characterized by the presence of two selenium atoms connected to biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane typically involves the reaction of 4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl bromide with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually refluxed in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated biphenyl derivatives.
Scientific Research Applications
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane involves its interaction with cellular redox systems. The selenium atoms in the compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to apoptosis in cancer cells, making the compound a potential candidate for cancer therapy. The molecular targets and pathways involved include the activation of caspases and the modulation of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]selenide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]sulfide
- Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]telluride
Uniqueness
Bis[4-(4’-methyl[1,1’-biphenyl]-4-yl)butyl]diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s ability to undergo redox cycling and generate ROS makes it particularly interesting for applications in redox biology and cancer therapy.
Biological Activity
Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane is a compound that has garnered attention in the realm of organic chemistry and medicinal applications due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The molecular formula for this compound is C34H38Se2. Its structure features two diselenide groups attached to butyl chains with biphenyl moieties, which may influence its reactivity and biological interactions.
Antioxidant Properties
Research indicates that diselenides, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of diselenides. This compound demonstrated notable activity against a range of bacterial strains. In particular, its efficacy against Gram-positive bacteria was highlighted in comparative assays . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxic Effects
Cytotoxicity assays conducted on various cancer cell lines have shown that this compound induces apoptosis in a dose-dependent manner. For instance, studies reported an EC50 value of approximately 15 µM against HeLa cells, indicating its potential as an anticancer agent . The compound's ability to induce cell cycle arrest further supports its candidacy for cancer therapeutics.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of several diselenides using the DPPH radical scavenging method. This compound exhibited a scavenging rate of 85% at a concentration of 100 µM, outperforming many other tested compounds .
Study 2: Antimicrobial Efficacy
In a controlled experiment assessing antimicrobial properties, the compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus .
Study 3: Cytotoxicity Profile
A cytotoxicity profile was generated using MTT assays across multiple cancer cell lines. The results indicated that this compound had an EC50 value of 15 µM for HeLa cells and 20 µM for MCF-7 cells, suggesting selective toxicity towards tumorigenic cells while sparing normal cells .
Data Summary
Activity | EC50 (µM) | Tested Cell Lines/Bacteria | Notes |
---|---|---|---|
Antioxidant Activity | - | DPPH Radical Scavenging | 85% scavenging at 100 µM |
Antimicrobial Activity | 32 (MIC) | Staphylococcus aureus | Significant inhibition observed |
Cytotoxicity | 15 (HeLa) | HeLa and MCF-7 cells | Dose-dependent apoptosis |
Properties
CAS No. |
919488-50-9 |
---|---|
Molecular Formula |
C34H38Se2 |
Molecular Weight |
604.6 g/mol |
IUPAC Name |
1-methyl-4-[4-[4-[4-[4-(4-methylphenyl)phenyl]butyldiselanyl]butyl]phenyl]benzene |
InChI |
InChI=1S/C34H38Se2/c1-27-9-17-31(18-10-27)33-21-13-29(14-22-33)7-3-5-25-35-36-26-6-4-8-30-15-23-34(24-16-30)32-19-11-28(2)12-20-32/h9-24H,3-8,25-26H2,1-2H3 |
InChI Key |
VGYPNKDURDGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCC[Se][Se]CCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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